molecular formula C19H16N2O4 B2622370 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide CAS No. 946367-49-3

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide

Cat. No.: B2622370
CAS No.: 946367-49-3
M. Wt: 336.347
InChI Key: RCJGICIDGIGJND-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide typically involves the coupling of furan-2-carbonyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene . The reaction conditions often require refluxing the mixture to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide can be compared with other furan derivatives, such as:

    Furan-2-carboxamide: Similar in structure but lacks the tetrahydroquinoline moiety, resulting in different biological activities.

    Furan-2-carbonyl chloride: A precursor in the synthesis of the compound, used in various organic reactions.

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another furan derivative with distinct pharmacological properties.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-18(16-5-2-10-24-16)20-14-8-7-13-4-1-9-21(15(13)12-14)19(23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJGICIDGIGJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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